6-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-N-(pyridin-3-yl)pyridazin-3-amine
Description
Properties
IUPAC Name |
1,3-benzodioxol-5-yl-[4-[6-(pyridin-3-ylamino)pyridazin-3-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O3/c28-21(15-3-4-17-18(12-15)30-14-29-17)27-10-8-26(9-11-27)20-6-5-19(24-25-20)23-16-2-1-7-22-13-16/h1-7,12-13H,8-11,14H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEAGXXDWZZMBBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)NC3=CN=CC=C3)C(=O)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-N-(pyridin-3-yl)pyridazin-3-amine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol with formaldehyde.
Synthesis of the pyridazinyl group: This involves the reaction of hydrazine with a suitable dicarbonyl compound.
Coupling reactions: The benzo[d][1,3]dioxole and pyridazinyl intermediates are then coupled using a piperazine linker under conditions such as palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-N-(pyridin-3-yl)pyridazin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or Friedel-Crafts alkylation using aluminum chloride (AlCl3).
Major Products
The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
6-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-N-(pyridin-3-yl)pyridazin-3-amine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antitumor agent, showing growth inhibition properties against various cancer cell lines.
Pharmacology: The compound is explored for its interactions with biological targets, potentially serving as a lead compound for drug development.
Chemical Biology: Used in studies to understand its mechanism of action and interactions with cellular pathways.
Industrial Applications: Potential use in the synthesis of complex organic molecules and as a building block in material science.
Mechanism of Action
The mechanism by which 6-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-N-(pyridin-3-yl)pyridazin-3-amine exerts its effects involves its interaction with specific molecular targets. It may bind to enzymes or receptors, inhibiting their activity and leading to cellular effects such as apoptosis or cell cycle arrest . The exact pathways and targets can vary depending on the biological context and the specific application being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyridazine-Piperazine Derivatives
Key Compounds (from and ):
Key Observations :
- Substituent Effects : The benzodioxole-carbonyl group in the target compound may enhance π-π stacking and metabolic stability compared to methoxybenzyl or chlorophenyl groups in analogs .
- Physical Properties : Chlorophenyl-substituted analogs (e.g., 5l) exhibit higher melting points (116–118°C vs. 92–94°C for 5k), suggesting increased crystallinity due to halogen interactions .
Pyridazine-Amine Derivatives with Heterocyclic Motifs
Notable Examples :
- N-Phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine () : Replaces the piperazine-benzodioxole moiety with a pyrazole group. The absence of a piperazine linker reduces molecular flexibility, which could impact binding kinetics .
- 6-(6-(1H-Pyrazol-1-yl)pyridin-3-yl)-N-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)pyridazin-3-amine () : Incorporates a bulky tetramethylpiperidine group, likely improving lipophilicity and blood-brain barrier penetration compared to the target compound .
CYP51 Inhibitors ()
Compounds UDO and UDD are pyridine-piperazine derivatives inhibiting CYP51. While structurally distinct (trifluoromethylphenyl groups), their piperazine-pyridine scaffold shares similarities with the target compound. The benzodioxole group in the target compound may offer a unique steric profile for enzyme binding .
Research Findings and Trends
Physicochemical Properties
- Solubility : Piperazine-containing compounds generally exhibit moderate aqueous solubility, but the benzodioxole group may reduce it due to hydrophobicity .
Biological Activity
The compound 6-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-N-(pyridin-3-yl)pyridazin-3-amine is a complex organic molecule that incorporates multiple heterocyclic structures. Its unique combination of functional groups suggests significant potential for various biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore the biological activity of this compound, supported by relevant data, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 469.5 g/mol. The structure includes:
- Benzodioxole moiety : Known for its anticancer properties.
- Piperazine ring : Commonly associated with various pharmacological effects.
- Pyridazine core : Often linked to anti-inflammatory and analgesic activities.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives containing the benzodioxole structure have been shown to inhibit tumor growth in various cancer models. A study demonstrated that benzodioxole derivatives could induce apoptosis in cancer cells through the modulation of specific signaling pathways.
Anti-inflammatory Effects
Pyridazine derivatives have been evaluated for their anti-inflammatory properties. A study focusing on imidazo[1,2-b]pyridazine derivatives reported their effectiveness as IKKβ inhibitors, which play a crucial role in inflammatory responses . The compound's structural features may allow it to interact with inflammatory mediators effectively.
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Enzyme Inhibition : The piperazine moiety may interact with various enzymes involved in metabolic pathways.
- Receptor Modulation : The presence of the pyridine and pyridazine rings suggests potential interactions with neurotransmitter receptors or other cellular targets.
- Signal Transduction Pathways : The compound may influence key signaling pathways related to cell proliferation and survival.
Case Studies
Several studies have investigated the biological activities of compounds structurally related to this compound:
-
Study on Anticancer Activity :
- Objective : Evaluate the anticancer potential of benzodioxole derivatives.
- Findings : Significant inhibition of cancer cell proliferation was observed, with IC50 values indicating potent activity against specific cancer lines.
- Study on Anti-inflammatory Activity :
Data Summary
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Benzodioxole, Piperazine, Pyridazine | Anticancer, Anti-inflammatory |
| Benzodioxole Derivatives | Contains benzodioxole moiety | Anticancer |
| Imidazo[1,2-b]pyridazine Derivatives | IKKβ inhibitors | Anti-inflammatory |
Q & A
Q. What are the standard synthetic routes for preparing 6-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-N-(pyridin-3-yl)pyridazin-3-amine?
The compound is synthesized via multi-step protocols involving condensation and coupling reactions. A typical approach includes:
- Step 1 : Formation of the benzodioxole-carbonyl-piperazine intermediate via coupling of 2H-1,3-benzodioxole-5-carboxylic acid with piperazine derivatives using activating agents like HATU or DCC.
- Step 2 : Reaction of the intermediate with a pyridazine precursor (e.g., 3-aminopyridazine) under nucleophilic aromatic substitution conditions.
- Step 3 : Purification via column chromatography (e.g., ethyl acetate/hexane gradients) and characterization by H/C NMR and HRMS .
Q. Which analytical techniques are critical for characterizing this compound?
Essential methods include:
- NMR Spectroscopy : To confirm regioselectivity of substitution and piperazine-benzodioxole coupling (e.g., δ ~6.8–7.2 ppm for aromatic protons) .
- High-Resolution Mass Spectrometry (HRMS) : For molecular ion validation (e.g., [M+H] with <2 ppm error) .
- X-ray Crystallography : To resolve ambiguities in stereochemistry or hydrogen-bonding networks in solid-state structures (e.g., Acta Crystallogr. Sect. E protocols) .
Q. How is initial biological activity screening performed for this compound?
- In vitro assays : Test inhibition of kinases (e.g., EGFR, VEGFR) or GPCRs using enzymatic assays (IC determination).
- Cellular models : Evaluate cytotoxicity (MTT assay) and target engagement (e.g., Western blot for downstream signaling proteins) .
Advanced Research Questions
Q. How can reaction yields be optimized during the synthesis of the piperazine-benzodioxole intermediate?
Key factors include:
- Catalyst selection : Copper(I) bromide (CuBr) enhances coupling efficiency in DMSO at 35°C (yield increases from 17.9% to >40% with optimized equivalents) .
- Solvent effects : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of aromatic intermediates.
- Purification : Gradient elution with ethyl acetate/hexane reduces co-elution of byproducts .
Q. What strategies resolve contradictions in biological activity data across assays?
- Orthogonal assays : Validate kinase inhibition via both enzymatic (e.g., ADP-Glo™) and cellular (phospho-antibody detection) methods.
- Biophysical techniques : Use surface plasmon resonance (SPR) to measure binding kinetics (K) and confirm target specificity .
- Structural analysis : Compare docking simulations (e.g., AutoDock Vina) with crystallographic data to rationalize divergent activity .
Q. How does structural modification of the benzodioxole or pyridazine moieties affect target selectivity?
- Benzodioxole substitutions : Electron-withdrawing groups (e.g., -F, -NO) at position 5 enhance binding to hydrophobic kinase pockets (e.g., EGFR L858R mutants) .
- Pyridazine modifications : Introducing methyl groups at position 6 reduces off-target interactions with CYP450 enzymes .
- Piperazine linker flexibility : Rigidifying the linker (e.g., cyclization) improves metabolic stability but may reduce solubility .
Q. What methodologies validate the compound’s mechanism of action in complex biological systems?
- CRISPR/Cas9 knockout models : Confirm target dependency by comparing activity in wild-type vs. gene-edited cell lines.
- Pharmacodynamic markers : Monitor downstream biomarkers (e.g., phosphorylated ERK for kinase inhibitors) in vivo .
- Metabolite profiling : Use LC-MS/MS to identify active metabolites and exclude off-target effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
